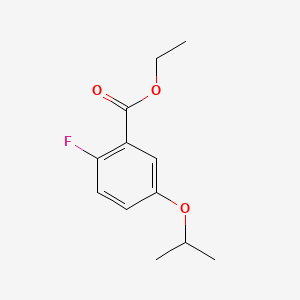

Ethyl 2-fluoro-5-isopropoxybenzoate

Description

Ethyl 2-fluoro-5-isopropoxybenzoate is a substituted benzoate ester featuring a fluorine atom at the ortho-position and an isopropoxy group at the para-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances electronegativity and metabolic stability, while the bulky isopropoxy group may influence solubility and intermolecular interactions.

Propriétés

Formule moléculaire |

C12H15FO3 |

|---|---|

Poids moléculaire |

226.24 g/mol |

Nom IUPAC |

ethyl 2-fluoro-5-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H15FO3/c1-4-15-12(14)10-7-9(16-8(2)3)5-6-11(10)13/h5-8H,4H2,1-3H3 |

Clé InChI |

DJWVKMHGKVBQOR-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C=CC(=C1)OC(C)C)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-5-isopropoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-5-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-fluoro-5-isopropoxybenzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-fluoro-5-isopropoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-fluoro-5-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation of the isopropoxy group can produce a ketone.

Applications De Recherche Scientifique

Ethyl 2-fluoro-5-isopropoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 2-fluoro-5-isopropoxybenzoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy group can influence its solubility and bioavailability. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ethyl 2-fluoro-5-isopropoxybenzoate can be compared to other substituted benzoates, such as:

Ethyl 4-methoxybenzoate : Lacking fluorine, this compound exhibits reduced electron-withdrawing effects, leading to slower reaction kinetics in nucleophilic substitution compared to fluorinated analogs .

Ethyl 3-nitrobenzoate : The nitro group introduces strong electron-withdrawing effects but lacks the steric bulk of isopropoxy, resulting in distinct solubility and crystallization patterns .

Ethyl 2-chloro-5-methoxybenzoate : Chlorine provides moderate electronegativity but differs in van der Waals radius (1.47 Å for Cl vs. 1.33 Å for F), altering molecular packing in crystal structures .

Physicochemical Properties

| Property | Ethyl 2-fluoro-5-isopropoxybenzoate | Ethyl 4-methoxybenzoate | Ethyl 3-nitrobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 242.27 (calculated) | 180.20 | 195.17 |

| LogP (lipophilicity) | ~2.8 (estimated) | 1.9 | 2.3 |

| Melting Point (°C) | Not reported | 34–36 | 89–91 |

| Solubility in H₂O | Low (fluorine enhances hydrophobicity) | Moderate | Low |

Research Findings and Limitations

- Crystallography: While the provided evidence focuses on Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, methodologies like SHELXL (Sheldrick, 2015) and OLEX2 (Hübschle et al., 2011) are critical for analyzing similar benzoates .

- Biological Activity : Fluorinated benzoates are often explored as protease inhibitors, but the isopropoxy group’s role in bioavailability remains understudied compared to ethoxy or methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.